molecular formula C26H22ClNO6S B11143588 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11143588
M. Wt: 512.0 g/mol
InChI Key: PGIMCDBVMUGCDL-UHFFFAOYSA-N
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Description

6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate with 2-(4-methylbenzenesulfonamido)butanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for treating infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as a chemical additive in various industrial processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound may also disrupt microbial cell membranes, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE lies in its combined structural features, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C26H22ClNO6S

Molecular Weight

512.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C26H22ClNO6S/c1-3-22(28-35(31,32)18-11-9-16(2)10-12-18)26(30)34-24-15-23-20(13-21(24)27)19(14-25(29)33-23)17-7-5-4-6-8-17/h4-15,22,28H,3H2,1-2H3

InChI Key

PGIMCDBVMUGCDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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